WYE-125132
CAS No.: 1144068-46-1
VCID: VC0548428
Molecular Formula: C27H33N7O4
Molecular Weight: 519.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
WYE-125132, also known as WYE-132, is a potent ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth and proliferation. It is notable for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and treatment . Inhibition of mTORC1 and mTORC2WYE-125132's ability to inhibit both mTORC1 and mTORC2 distinguishes it from rapamycin and its analogs, which primarily target mTORC1. This dual inhibition is significant because mTORC2 plays a critical role in regulating AKT function, particularly at the Ser473 site . Antitumor ActivityWYE-125132 has demonstrated potent antitumor activity in various cancer models, including breast, lung, renal, and glioma cancers. Oral administration of WYE-125132 in tumor-bearing mice resulted in significant tumor growth inhibition and, in some cases, complete regression when combined with other therapies like bevacizumab . Cancer Models and Efficacy
Research FindingsResearch on WYE-125132 highlights its potential as a therapeutic agent due to its strong inhibition of mTOR signaling, which is often dysregulated in cancer. The compound's ability to target both mTOR complexes provides a broader mechanism of action compared to traditional rapalogs . Comparison with RapalogsWYE-125132 offers several advantages over rapalogs like temsirolimus: |
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1144068-46-1 | |||||||||||||||||||||
Product Name | WYE-125132 | |||||||||||||||||||||
Molecular Formula | C27H33N7O4 | |||||||||||||||||||||
Molecular Weight | 519.6 g/mol | |||||||||||||||||||||
IUPAC Name | 1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |||||||||||||||||||||
Standard InChI | InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) | |||||||||||||||||||||
Standard InChIKey | QLHHRYZMBGPBJG-UHFFFAOYSA-N | |||||||||||||||||||||
SMILES | CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |||||||||||||||||||||
Canonical SMILES | CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |||||||||||||||||||||
Appearance | White solid powder | |||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||||||||
Solubility | Soluble in DMSO, not in water | |||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||||||||||||||
Synonyms | WYE 125132, WYE-125132, WYE125132, WYE132, WYE 132, WYE-132 | |||||||||||||||||||||
Reference | 1: Yu K, Toral-Barza L. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor. Methods Mol Biol. 2012;821:15-28. doi: 10.1007/978-1-61779-430-8_2. PubMed PMID: 22125057. 2: Shor B, Wu J, Shakey Q, Toral-Barza L, Shi C, Follettie M, Yu K. Requirement of the mTOR kinase for the regulation of Maf1 phosphorylation and control of RNA polymerase III-dependent transcription in cancer cells. J Biol Chem. 2010 May 14;285(20):15380-92. doi: 10.1074/jbc.M109.071639. Epub 2010 Mar 16. PubMed PMID: 20233713; PubMed Central PMCID: PMC2865278. 3: Yu K, Shi C, Toral-Barza L, Lucas J, Shor B, Kim JE, Zhang WG, Mahoney R, Gaydos C, Tardio L, Kim SK, Conant R, Curran K, Kaplan J, Verheijen J, Ayral-Kaloustian S, Mansour TS, Abraham RT, Zask A, Gibbons JJ. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Res. 2010 Jan 15;70(2):621-31. doi: 10.1158/0008-5472.CAN-09-2340. Epub 2010 Jan 12. PubMed PMID: 20068177. | |||||||||||||||||||||
PubChem Compound | 25260757 | |||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume